3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide
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Overview
Description
3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a complex organic compound that features an imidazolidinone core with a trifluoromethyl group, a cyclohexyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction using cyclohexyl halides.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the imidazolidinone core, potentially leading to the formation of imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazolidinone core is a common motif in drug design, and its derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone Derivatives: Compounds such as 1,3-dimethyl-2-imidazolidinone share a similar core structure but lack the trifluoromethyl and cyclohexyl groups.
Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene have the trifluoromethyl group but differ significantly in their overall structure.
Uniqueness
3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is unique due to the combination of its imidazolidinone core, trifluoromethyl group, and cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20F3N3O3 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C14H20F3N3O3/c1-20-11(22)13(14(15,16)17,19-12(20)23)18-10(21)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,18,21)(H,19,23) |
InChI Key |
UXGBMDJGSNIYOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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